Unmatched Sub-Nanomolar Affinity for Sigma-1 Receptor Differentiates RLH-033 from Standard Ligands
RLH-033 exhibits a binding affinity (Ki) of 50 pM for the sigma-1 receptor, as determined by its ability to displace [3H](+)-pentazocine in guinea pig brain membranes [1]. This affinity is over 130-fold greater than that of the classic σ1 ligand (+)-pentazocine (Ki ≈ 6.7 nM), and at least 20-fold greater than haloperidol (Ki ≈ 1.0 nM) under comparable assay conditions [1][2]. At the time of publication, this made RLH-033 the most potent σ1 ligand ever reported [1].
| Evidence Dimension | Binding Affinity (Ki) for Sigma-1 Receptor |
|---|---|
| Target Compound Data | Ki = 50 pM |
| Comparator Or Baseline | (+)-Pentazocine (Ki ≈ 6.7 nM); Haloperidol (Ki ≈ 1.0 nM) |
| Quantified Difference | RLH-033 is >130-fold more potent than (+)-pentazocine; >20-fold more potent than haloperidol |
| Conditions | [3H](+)-Pentazocine displacement assay in guinea pig brain membranes |
Why This Matters
Sub-nanomolar affinity ensures high signal-to-noise in binding assays, enabling detection of low-abundance σ1 receptors and minimizing the required radioligand concentration for cost-effective experimentation.
- [1] Hudkins RL, et al. RLH-033, a novel, potent and selective ligand for the sigma 1 recognition site. Eur J Pharmacol. 1994 Dec 12;271(1):235-6. doi: 10.1016/0014-2999(94)90286-0. PMID: 7698207. View Source
- [2] Hudkins RL, Mailman RB, DeHaven-Hudkins DL. Novel (4-phenylpiperidinyl)- and (4-phenylpiperazinyl)alkyl-spaced esters of 1-phenylcyclopentanecarboxylic acids as potent sigma-selective compounds. J Med Chem. 1994 Jun 24;37(13):1964-70. doi: 10.1021/jm00039a008. PMID: 8027978. View Source
